

Application Notes and Protocols: FR139317 in Models of Myocardial Ischemia

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Compound of Interest		
Compound Name:	FR139317	
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These application notes provide a comprehensive overview of the use of **FR139317**, a selective endothelin-A (ETA) receptor antagonist, in preclinical models of myocardial ischemia. The information compiled herein, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for designing and conducting research into the cardioprotective effects of ETA receptor antagonism.

Introduction

Myocardial ischemia, a condition characterized by reduced blood flow to the heart muscle, and subsequent reperfusion injury are major contributors to the morbidity and mortality associated with coronary artery disease. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, is implicated in the pathophysiology of myocardial ischemia/reperfusion injury. ET-1 acts through two receptor subtypes: ETA and ETB. The activation of ETA receptors, predominantly found on vascular smooth muscle cells and cardiomyocytes, mediates vasoconstriction and has been linked to the extension of myocardial injury.[1]

FR139317 is a potent and highly specific ETA receptor antagonist.[2] Its ability to selectively block the detrimental effects of ET-1 at the ETA receptor has made it a valuable pharmacological tool for investigating the role of the endothelin system in myocardial ischemia and for exploring the therapeutic potential of ETA receptor blockade.





Quantitative Data on the Efficacy of FR139317

The cardioprotective effect of **FR139317** has been primarily evaluated by measuring the reduction in myocardial infarct size in animal models of ischemia/reperfusion. The following tables summarize the key quantitative findings from published studies.

Table 1: Effect of FR139317 on Myocardial Infarct Size in Rats



Dose of FR139317 (Total Dose)	Administr ation Schedule	Ischemia Duration	Reperfusi on Duration	Infarct Size (IZ/AAR %) - FR139317 Treated	Infarct Size (IZ/AAR %) - Vehicle Control	Referenc e
15 mg/kg	Continuous i.v. infusion starting ~30 min before occlusion	30 min	3 h	20 ± 4%	36 ± 2%	[3]
35 mg/kg	Continuous i.v. infusion starting ~30 min before occlusion	30 min	3 h	24 ± 2%	36 ± 2%	[3]
70 mg/kg	Continuous i.v. infusion starting ~30 min before occlusion	30 min	3 h	26 ± 4%	36 ± 2%	[3]
35 mg/kg	Continuous i.v. infusion starting just prior to reperfusion	30 min	3 h	22 ± 1%	39 ± 6%	[3]

IZ/AAR % = Infarct Zone as a percentage of the Area At Risk.

Table 2: Effect of FR139317 on Myocardial Infarct Size in Rabbits



Dose of FR139317	Administr ation Schedule	Ischemia Duration	Reperfusi on Duration	Infarct Size (% of area at risk) - FR139317 Treated	Infarct Size (% of area at risk) - Vehicle Control	Referenc e
5.0 mg/kg bolus + 30 mg/kg over 90 min	Started 15 min before occlusion, ended 15 min after reperfusion	60 min	3 h	41 ± 2%	64 ± 4%	[1]
5.0 mg/kg bolus + 30 mg/kg over 90 min	Started 45 min after occlusion (15 min before reperfusion)	60 min	3 h	56 ± 10% (NS)	65 ± 4%	[1]
1.0 mg/kg bolus + 0.2 mg/kg/min infusion	Continuous i.v. infusion	45 min	2 h	47 ± 6% (NS)	47 ± 6%	[4][5]
1.0 mg/kg bolus + 0.2 mg/kg/min infusion	Continuous i.v. infusion	60 min	2 h	49 ± 7% (NS)	55 ± 7%	[4][5]
3.0 mg/kg bolus + 0.6 mg/kg/min infusion	Continuous i.v. infusion	45 min	2 h	48 ± 5% (NS)	-	[4][5]
3.0 mg/kg bolus + 0.6	Continuous i.v. infusion	60 min	6 h	61 ± 6% (NS)	48 ± 3%	[4][5]



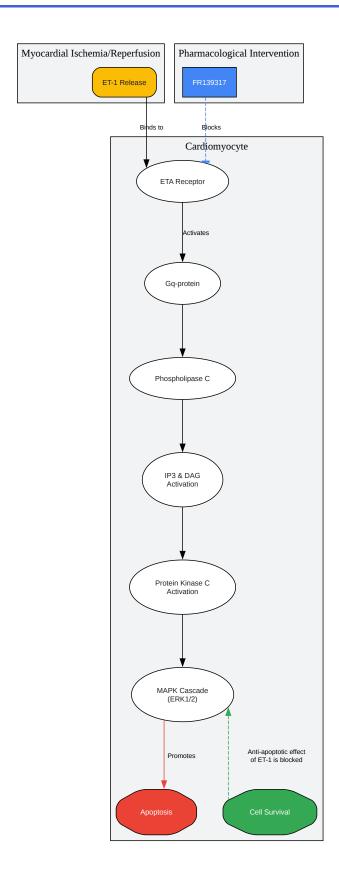
mg/kg/min infusion

(NS) = Not Significant

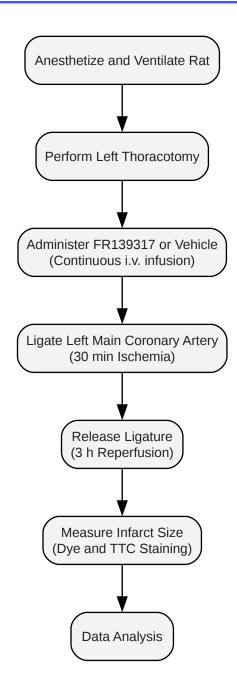
Signaling Pathways

The cardioprotective effects of **FR139317** are mediated through the blockade of the Endothelin-A (ETA) receptor, thereby inhibiting the downstream signaling cascade initiated by Endothelin-1 (ET-1) during myocardial ischemia and reperfusion.









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